Chlorodimethylphenylsilane
Description
Overview of Organosilicon Chemistry and its Significance
Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org The field officially began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. wikipedia.orgnumberanalytics.com Organosilicon compounds are often colorless, hydrophobic, and stable in air. wikipedia.org
The significance of organosilicon chemistry lies in the unique properties endowed by the silicon atom. Compared to carbon-carbon bonds, carbon-silicon bonds are longer, weaker, and more polarized towards the more electronegative carbon atom. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack. wikipedia.org Conversely, bonds between silicon and highly electronegative elements, such as oxygen, are exceptionally strong. wikipedia.org
This distinct reactivity makes organosilicon compounds indispensable tools in modern organic synthesis, where they function as reagents, catalysts, and intermediates. numberanalytics.com One of their most prominent roles is as protecting groups for functional groups like alcohols. numberanalytics.comtcichemicals.com Furthermore, their stability and unique properties have led to widespread applications in materials science, particularly in the synthesis of silicones, which are used in everything from sealants to medical devices. numberanalytics.comzmsilane.com
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and detailed overview of Chlorodimethylphenylsilane based exclusively on its chemical nature and its role in academic research. The objective is to present scientifically accurate information structured around its foundational chemistry and applications in synthesis. This includes its function as a versatile intermediate for creating diverse organosilicon compounds, its role as a coupling agent, and its use as a precursor for advanced silicon-based materials like silylated polymers and silicone elastomers. smolecule.comsolubilityofthings.com The article will detail its chemical reactions, such as nucleophilic substitution and its use in Claisen rearrangements, to highlight its synthetic utility. smolecule.comcymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-phenylsilane | |
|---|---|---|
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InChI |
InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZNESIGBQHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061110 | |
| Record name | Chlorodimethylphenylsilane | |
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Molecular Weight |
170.71 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-33-2 | |
| Record name | Chlorodimethylphenylsilane | |
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| Record name | Chlorodimethylphenylsilane | |
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| Record name | CHLORODIMETHYLPHENYLSILANE | |
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| Record name | Benzene, (chlorodimethylsilyl)- | |
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| Record name | Chlorodimethylphenylsilane | |
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| Record name | Chlorodimethylphenylsilane | |
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| Record name | Chlorodimethylphenylsilane | |
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Synthesis Methodologies and Innovations for Chlorodimethylphenylsilane
Traditional Synthetic Routes to Chlorosilanes
The industrial production of chlorosilanes has historically been dominated by the Müller-Rochow direct process. This method involves reacting elemental silicon with organic chlorides, such as methyl chloride or chlorobenzene, at high temperatures in the presence of a copper catalyst. silicones.eumdpi.comlkouniv.ac.in This process yields a mixture of chlorosilanes which are then separated by distillation. silicones.eu
Another fundamental approach for creating specific carbon-silicon bonds is through the use of organometallic reagents. rsc.org The Grignard reaction, for instance, is a cornerstone of organosilicon chemistry. alfa-chemistry.com It involves reacting an organomagnesium halide (Grignard reagent) with a silicon halide. smolecule.comalfa-chemistry.com This method offers a versatile pathway to a wide array of organosilanes by varying the organic group on the Grignard reagent and the substituents on the silicon halide. rsc.orgcommonorganicchemistry.com
Specific Preparation Methods for Chlorodimethylphenylsilane
A common and direct laboratory-scale synthesis of this compound involves the Grignard reaction. guidechem.comqmul.ac.uk In this procedure, phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium metal. alfa-chemistry.comguidechem.com This Grignard reagent is then added to a solution of dichlorodimethylsilane (B41323). The nucleophilic phenyl group displaces one of the chlorine atoms on the silicon center to yield the desired this compound. guidechem.com
Another reported method is the direct chlorination of dimethylphenylsilane (B1631080). smolecule.com This process involves reacting dimethylphenylsilane with a chlorinating agent, such as chlorine gas, under controlled conditions to produce this compound.
Electrochemical Synthesis Approaches
Electrochemical methods have emerged as a powerful and milder alternative to traditional techniques for synthesizing silicon-containing compounds, including the precursors and derivatives of this compound. nih.govchemrxiv.orgchemrxiv.orgoup.com These approaches utilize electricity to drive reductive activation of chlorosilanes, offering pathways that are often more selective and functional-group tolerant than those using harsh chemical reductants like alkali metals. nih.govchemrxiv.orgchemrxiv.org
Electroreductive Activation and Silyl (B83357) Radical Pathways
Electrosynthesis provides a novel strategy for generating highly reactive silyl radicals and silyl anions from stable chlorosilane precursors. nih.govnih.govorganic-chemistry.orgnih.govchemrxiv.orgacs.org By applying a sufficiently reducing potential at a cathode, the strong silicon-chlorine bond can be cleaved. nih.govorganic-chemistry.orgchemrxiv.org This process can proceed through a one-electron reduction to form a silyl radical or a two-electron reduction to form a silyl anion. nih.govrsc.org These reactive intermediates can then participate in various bond-forming reactions, such as coupling with other chlorosilanes to form Si-Si bonds. nih.govresearchgate.net
The general concept involves an electrochemical-chemical-electrochemical (ECE) sequence. A chlorosilane substrate is first reduced to a silyl radical, which can then be further reduced to a silyl anion. This highly nucleophilic silyl anion can then react with another chlorosilane molecule in a nucleophilic substitution reaction. nih.govchemrxiv.orgresearchgate.net
Differential Activation of Chlorosilanes via Electrochemical Methods
A key advantage of electrochemical synthesis is the ability to achieve differential activation of two different chlorosilanes based on their distinct electronic and steric properties. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netosti.gov For instance, aryl-substituted chlorosilanes like this compound are significantly easier to reduce than alkyl-substituted ones. nih.govchemrxiv.org This difference in reduction potential allows for selective cross-coupling reactions. By carefully controlling the applied potential, the more easily reducible chlorosilane (e.g., this compound) can be selectively converted into a reactive silyl anion intermediate. nih.govchemrxiv.orgresearchgate.net This anion will then preferentially react with the less-easily reduced chlorosilane present in the mixture, leading to high selectivity for the desired cross-coupled product over homocoupling side products. nih.gov
Role of Sacrificial Anodes (e.g., Magnesium) and Cathode Materials
In reductive electrosynthesis, a sacrificial anode is often used to balance the charge from the reduction occurring at the cathode. chemrxiv.orgacademie-sciences.frnih.govresearchgate.netnih.gov For the electrosynthesis of silanes, magnesium (Mg) is a commonly employed sacrificial anode. nih.govchemrxiv.orgresearchgate.net During the electrolysis, the magnesium metal is oxidized to Mg²⁺ ions, providing the electrons required for the cathodic reduction of the chlorosilane. nih.gov This approach is simpler than using a divided cell and avoids potential side reactions that could occur from the oxidation of the solvent or electrolyte. chemrxiv.orgacademie-sciences.fr
The choice of cathode material is also crucial and influences the efficiency and selectivity of the reaction. Studies on the electrochemical coupling of this compound have shown that various materials can be effective. While a simple graphite (B72142) cathode can facilitate the reaction, other materials like nickel (Ni) and molybdenum (Mo) have been found to promote the formation of the coupled product in excellent yields and with high selectivity. nih.govresearchgate.net
Electrolyte Systems in Chlorosilane Electrosynthesis
The electrolyte is a critical component of the electrochemical cell, ensuring ionic conductivity between the electrodes. academie-sciences.frresearchgate.net In the context of chlorosilane electrosynthesis, the choice of electrolyte and solvent system is vital for reaction success. A common system involves using tetrahydrofuran (B95107) (THF) as the solvent. nih.govchemrxiv.orgresearchgate.net
Different supporting electrolytes have been investigated. Tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO₄) has been shown to be effective. nih.govchemrxiv.orgresearchgate.net Research has also demonstrated that tetrabutylammonium tetraphenylborate (B1193919) (TBABPh₄) can be a superior choice, allowing for a reduction in electrolyte concentration without compromising the reaction yield, likely due to its better dissociation in THF. nih.govresearchgate.net The optimization of these electrolyte systems is key to achieving efficient and selective synthesis. nih.gov
Table 1: Optimization of Electrochemical Coupling Conditions nih.govresearchgate.net
This table summarizes the optimization of reaction conditions for the electrochemical cross-coupling of this compound (1) with chlorodimethylsilane (B94632) (2) to form a heterodisilane (B1). The reactions were conducted in an undivided cell with a magnesium sacrificial anode.
| Entry | Cathode Material | Electrolyte | Yield of B1 (%) | Selectivity (B1:A1) |
| 1 | Graphite | TBAClO₄ | 65 | 13:1 |
| 2 | Nickel (Ni) | TBAClO₄ | 70 | >20:1 |
| 3 | Molybdenum (Mo) | TBAClO₄ | 68 | >20:1 |
| 4 | Graphite | TBABPh₄ | 68 | 15:1 |
| 5 | Molybdenum (Mo) | TBABPh₄ | 70 | >20:1 |
Selectivity refers to the ratio of the desired cross-coupled product (B1) to the homocoupled product of this compound (A1).
Mechanochemical Grafting Techniques for Hybrid Materials
Mechanochemical grafting has emerged as a highly efficient, solvent-free method for the synthesis of hybrid inorganic-organic materials. acs.orgresearchgate.net This technique involves the ball milling of inorganic solids with organosilicon compounds, such as this compound, at room temperature. The process facilitates the direct condensation between the chloro group of the silane (B1218182) and the surface hydroxyl groups of the inorganic material, resulting in the formation of a chemical bond. acs.orgresearchgate.net This approach is noted for its rapidity, often achieving functionalization within minutes, and its circumvention of organic solvents and elevated temperatures typically required in conventional solvothermal routes. acs.orgresearchgate.net
The versatility of mechanochemical grafting has been demonstrated with a variety of inorganic substrates, including mesoporous silica (B1680970) (SBA-15), γ-alumina (γ-Al₂O₃), silica gel (SiO₂), and titanium dioxide (TiO₂). acs.orgresearchgate.net Research has shown that the structural integrity of the inorganic support, such as the ordered hexagonal mesoporous structure of SBA-15 or the crystalline nature of γ-Al₂O₃ and TiO₂, is retained after the grafting process. acs.orgresearchgate.net
A specific application involves the surface modification of mesoporous material MCM-41 with this compound. acs.org Studies have shown that the degree of silylation and the resulting hydrophobicity of the material are dependent on the nature of the silylating agent and the reaction stoichiometry. acs.org The formation of a chemical bond between the silane and the solid surface is confirmed through various analytical techniques, which distinguish the product from a simple physical mixture. acs.orgresearchgate.net
Characterization of these hybrid materials confirms the success of the grafting process. A decrease in specific surface area, pore diameter, and pore volume, as measured by N₂ sorption analysis, is indicative of the silane functionalization within the pores. acs.orgresearchgate.net Thermogravimetric analysis typically shows a higher thermal degradation temperature for the grafted material compared to the free organosilane, indicating a strong chemical bond to the surface. acs.orgresearchgate.net
Purification and Characterization of Synthesized this compound
Purification Methods
The purification of this compound is crucial to remove impurities such as unreacted starting materials or byproducts like disiloxanes. orgsyn.org The primary methods employed are vacuum distillation and column chromatography.
Vacuum Distillation: This is a common method for purifying this compound on a preparative scale. orgsyn.orgorgsyn.org The compound is distilled under reduced pressure, which allows it to boil at a lower temperature, preventing thermal degradation. orgsyn.orgorgsyn.org
Column Chromatography: For smaller scales or to remove specific impurities not easily separated by distillation, chromatography on silica gel is utilized. orgsyn.orgorgsyn.org The process involves passing the crude product through a column packed with silica gel, using a gradient of solvents to elute the purified compound. orgsyn.orgorgsyn.org For instance, a gradient of hexanes and dichloromethane (B109758) (CH₂Cl₂) can be used to separate the desired product from silicon-containing impurities. orgsyn.orgorgsyn.org
Table 1: Purification Parameters for this compound
| Purification Method | Parameters | Observations | Source |
|---|---|---|---|
| Vacuum Distillation | Boiling Point: 75–77 °C | Performed using a short path distillation apparatus. | orgsyn.orgorgsyn.org |
| Pressure: 13–15 mmHg | |||
| Column Chromatography | Stationary Phase: Silica gel | Precooled solvents (hexanes/CH₂Cl₂) are used in a gradient system. | orgsyn.orgorgsyn.org |
| Mobile Phase: Gradient of hexanes/CH₂Cl₂ | Necessary to remove impurities like disilane (B73854) and disiloxane. | orgsyn.org |
Characterization Techniques
A comprehensive suite of analytical techniques is used to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the proton environment in the molecule.
¹³C NMR: Used to identify the carbon framework of the compound. orgsyn.org
²⁹Si NMR: A specific technique for silicon-containing compounds, providing a characteristic chemical shift for the silicon atom. orgsyn.org A reported 29Si NMR chemical shift is -17.01 ppm. orgsyn.org
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure. orgsyn.org
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. nih.gov Spectra can be obtained using various techniques such as ATR-Neat or as a capillary cell with a neat sample. nih.gov
Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy. nih.gov
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the purity of the product during purification. orgsyn.orgorgsyn.org Using a mobile phase of 20% ethyl acetate (B1210297) in hexanes on a silica gel plate, this compound can be separated from impurities, with visualization achieved using a potassium permanganate (B83412) stain. orgsyn.org
Table 2: Spectroscopic Data for this compound
| Technique | Platform/Conditions | Key Data/Results | Source |
|---|---|---|---|
| ²⁹Si NMR | 60 MHz, CDCl₃ | δ: -17.01 ppm | orgsyn.org |
| ¹³C NMR | 125 MHz, CDCl₃ | δ: –4.8, 128.1, 129.8, 133.9, 134.6 ppm | orgsyn.org |
| ¹H NMR | 400 MHz, CDCl₃ | δ: 0.51 (s, 6 H), 7.36–7.44 (m, 3 H), 7.54–7.58 (m, 2 H) | orgsyn.org |
| FTIR | ATR-Neat (DuraSamplIR II) | Spectrum obtained for identification. | nih.gov |
| FT-Raman | Bruker MultiRAM FT-Raman Spectrometer | Spectrum obtained for structural analysis. | nih.gov |
| Mass Spec. | EI, 70 eV | Provides molecular weight and fragmentation pattern. | orgsyn.org |
Reactivity and Reaction Mechanisms of Chlorodimethylphenylsilane
Nucleophilic Silylation Reactions
Nucleophilic silylation is a cornerstone of chlorodimethylphenylsilane's synthetic utility. The electrophilic silicon atom readily reacts with various nucleophiles, leading to the formation of new silicon-carbon, silicon-oxygen, or silicon-metal bonds.
This compound serves as a key precursor for the generation of the phenyldimethylsilyllithium (PhMe₂SiLi) reagent, a synthetically valuable silyl (B83357) anion. researchgate.net The most common method involves the reaction of this compound with lithium metal in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF). researchgate.net
The reaction proceeds in a two-step sequence:
Disilane (B73854) Formation: Initially, a rapid coupling reaction occurs where this compound reacts with lithium to form 1,1,2,2-tetramethyl-1,2-diphenyldisilane. rsc.org
Disilane Cleavage: This intermediate disilane then undergoes slow cleavage of the silicon-silicon bond upon further reaction with lithium metal to yield the desired phenyldimethylsilyllithium. researchgate.netrsc.org The presence of the phenyl group is crucial for this second step, as it stabilizes the resulting silyl anion; in contrast, hexamethyldisilane (B74624) is not reduced to trimethylsilyllithium under similar conditions. acs.org
Several side products can form during this process, including 1,3-diphenyl-1,1,2,2,3,3-hexamethyltrisilane and dimethyldiphenylsilane. rsc.org The phenyldimethylsilyllithium reagent is noted for its stability over long periods compared to alkyllithium reagents. researchgate.net
In many silylation reactions, particularly those involving the trapping of intermediates in conjugate additions, this compound is compared with the more common chlorotrimethylsilane (B32843) (TMSCl). Kinetic studies have shown that the rate-determining step in certain organocuprate conjugate additions is the silylation of an intermediate complex. researchgate.netacs.org
In these comparative studies, chlorotrimethylsilane generally exhibits higher reactivity than this compound. researchgate.netacs.orgresearchgate.net This difference in reactivity is attributed to the steric and electronic effects of the phenyl group in this compound compared to the methyl group in chlorotrimethylsilane. The bulkier phenyl group can hinder the approach to the silicon center, and its electronic properties can influence the electrophilicity of the silicon atom. In some electrochemical reactions, this compound has been noted as being less reactive or less selective compared to chlorotrimethylsilane. rsc.org
Table 1: Reactivity Comparison in Silylation
| Feature | This compound | Chlorotrimethylsilane | Reference(s) |
| General Reactivity | Less reactive | More reactive | researchgate.net, acs.org |
| Steric Hindrance | Higher due to phenyl group | Lower | rsc.org |
| Use in Cuprate Additions | Supports rate-limiting silylation mechanism | Often used to accelerate reactions and trap enolates | researchgate.net, researchgate.net |
This compound can be used to trap enolates generated from esters, although the outcome can be complex. The reaction of an ester enolate with a chlorosilane can lead to two possible products: a C-silylated product (an α-silyl ester) or an O-silylated product (a silyl ketene (B1206846) acetal). thieme-connect.de
The ratio of C- to O-silylation is influenced by several factors, including the structure of the ester, the specific silylating agent, and the reaction conditions. thieme-connect.de For instance, quenching ester enolates with chlorotrimethylsilane often yields a mixture of the α-silyl carbonyl compound and the corresponding silyl ketene acetal (B89532). thieme-connect.de While less documented specifically for this compound compared to TMSCl, the principles remain the same. The formation of the C-silylated product is favored with less sterically hindered carbonyl precursors like acetates. thieme-connect.de
Comparison of Reactivity with Chlorotrimethylsilane in Silylation Processes
Role in Ortho-Ester Claisen Rearrangement of Chiral and Silylpropargylic Alcohols
This compound plays a crucial role in a specific application of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. It is used in the synthesis of enantioenriched allenylsilanes through the ortho-ester Claisen rearrangement of chiral and silylpropargylic alcohols. fishersci.casigmaaldrich.comchemicalbook.comsigmaaldrich.com
In this process, a propargylic alcohol is first silylated with this compound. The resulting silylpropargylic alcohol is then reacted with an ortho-ester, such as triethyl orthoacetate, in the presence of a catalytic amount of acid. jk-sci.com This generates an unstable ketene acetal intermediate which undergoes a fishersci.cafishersci.ca-sigmatropic rearrangement to furnish a γ,δ-unsaturated ester, in this case, an allenylsilane. The phenyldimethylsilyl group is integral to directing the rearrangement and stabilizing the allene (B1206475) product.
Conjugate Addition Reactions
Chlorosilanes, including this compound, are frequently employed as additives in conjugate addition reactions, particularly those involving organocuprates. wikipedia.org They can accelerate the reaction and trap the resulting enolate intermediate as a silyl enol ether. researchgate.netwikipedia.org
In the conjugate addition of organocuprates (Gilman reagents) to α,β-unsaturated ketones, the reaction is often accelerated by the presence of a chlorosilane. researchgate.netmasterorganicchemistry.com The chlorosilane is believed to interact with the initial copper-enone complex, facilitating the transfer of the alkyl group and subsequent formation of a silyl enol ether. researchgate.net
Kinetic isotope effect studies on the conjugate addition of lithium dibutylcuprate to cyclohexenone in the presence of chlorosilanes have provided evidence that the silylation of an intermediate π-complex can be the rate-limiting step. researchgate.netacs.org Relative reactivity studies within this context have confirmed that chlorotrimethylsilane is more reactive than this compound. researchgate.netresearchgate.net The choice of chlorosilane can, therefore, be used to modulate the reaction rate and outcome. Furthermore, silylcuprate reagents, such as (PhMe₂Si)₂CuLi, can be prepared from phenyldimethylsilyllithium and used for the direct silylcupration of substrates like allenes. researchgate.net
Mechanistic Insights from Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) serve as a powerful tool for elucidating the mechanisms of chemical reactions. wikipedia.org In the context of organosilane chemistry, KIE studies have provided crucial insights. For instance, in the chlorotrimethylsilane-mediated reactions of cyclohexenone with lithium dibutylcuprate in tetrahydrofuran, the observation of a significant carbonyl oxygen isotope effect and small olefinic carbon isotope effects points to a rate-limiting silylation of an intermediate π-complex. acs.orgresearchgate.net
Coupling Reactions of Silanes to Hydrophilic Surfaces
The interaction of silanes with hydrophilic surfaces is a critical aspect of surface modification. The outcome of these coupling reactions is highly dependent on the specific silane (B1218182) reagent used. rsc.orgpsu.edu
Impact on Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate. wikipedia.orggelest.com They are created through the chemisorption of a head group to the substrate, followed by the organization of the tail groups. wikipedia.org Chlorosilanes are commonly used precursors for forming SAMs. gelest.com
However, the interaction of this compound with pre-existing SAMs can be detrimental to the film's structure. Studies on the reactivity of SAMs of mercaptodocosanol (MDO) on a gold substrate have shown that this compound behaves differently from other silanes like p-aminophenyltrimethoxysilane (APTS). rsc.orgpsu.edu While APTS attaches to the hydroxyl-terminated surface of the MDO monolayer, this compound does not lead to a stable coupling. rsc.orgpsu.edu
Desorption Effects and Film Integrity
The integrity of SAMs can be compromised by certain chemical treatments. When a self-assembled monolayer of mercaptodocosanol (MDO) on gold was exposed to this compound (CPS) in a chloroform (B151607) solvent, significant desorption of the monolayer was observed. psu.edu
At elongated reaction times, even at a low concentration, this compound led to an almost complete removal of the MDO monolayer. rsc.orgpsu.edu The thickness of the organic film, initially well-ordered, was drastically reduced, indicating a severe loss of film integrity. psu.edu For example, after 15 hours of immersion, the film's thickness decreased to about one-third of its original size. psu.edu This highlights the disruptive effect of this compound on certain types of SAMs, contrasting with other silanes that successfully couple to such surfaces. rsc.org
| Silane Reagent | Solvent | Reaction Time | Observed Effect on SAM | Reference |
|---|---|---|---|---|
| This compound (CPS) | Chloroform | 15 hours | Drastic decrease in film thickness (almost complete removal) | rsc.orgpsu.edu |
| p-Aminophenyltrimethoxysilane (APTS) | Not specified | Not specified | Attaches to the OH-terminated surface | rsc.orgpsu.edu |
Elimination Reactions for the Synthesis of Methylene(thioxo)phosphorane (MTP)
This compound has been utilized as a key reagent in the synthesis of specific phosphorus compounds. Researchers have developed a selective synthesis for methylene(thioxo)phosphorane (MTP) that proceeds by the elimination of this compound from a corresponding chlorophosphine sulfide (B99878) precursor. nih.govrsc.org This thermal elimination reaction provides a direct route to the MTP. rsc.org The resulting MTP can then undergo further reactions, such as a valence isomerization catalyzed by copper(I) chloride to produce a transition metal-free thiaphosphirane. nih.govrsc.orgsciprofiles.com Computational studies have been employed to propose a plausible mechanism for this subsequent cyclization reaction. nih.govrsc.org
Polymerization Studies
This compound is also relevant in the field of polymer chemistry, particularly in the synthesis of organosilicon polymers.
Reductive Polymerization of Halocyclosilazanes
Studies have been conducted on the synthesis and reductive polymerization of chloro-functionalized six-membered cyclosilazanes (Si5N). nih.govrsc.org In these studies, the cyclosilazane monomer is treated with a reducing metal, such as sodium or lithium, to yield polysilazanes. rsc.org The characteristics of the resulting low molecular weight polymers, including their solubility and physical appearance, were found to be influenced by the identity of the reducing metal used. rsc.org
In the experimental procedures for these polymerization studies, this compound was listed as a purchased reagent, indicating its use within the broader synthetic or analytical scope of the research, which also involved other reagents like triethylamine (B128534), allylamine, and various magnesium reagents. rsc.org The optical properties of the synthesized polysilazanes showed a bathochromic shift in their UV-vis absorption spectra compared to the monomer, which is consistent with extended σ-conjugation along the polymer backbone. rsc.org
| Reducing Metal | Polymer Physical Appearance | Solubility Characteristics | Reference |
|---|---|---|---|
| Sodium | Light-yellow gel | Soluble in Et₂O, CHCl₃, CH₂Cl₂, THF | rsc.org |
| Lithium | Light-yellow powder | Soluble in THF, sparingly soluble in CHCl₃ | rsc.org |
Mechanism of Reductive Coupling (e.g., Wurtz Polymerization)
The reductive coupling of this compound, often accomplished through a Wurtz-type polymerization, is a key method for forming silicon-silicon bonds, leading to the synthesis of polysilanes. This process is generally understood to proceed through a series of single electron transfer (SET) events. acs.org When an alkali metal, such as sodium, is used as the reducing agent, it donates an electron to the this compound molecule.
The mechanism is thought to be similar to the Wurtz polymerization of dialkyldichlorosilanes. acs.org This involves the reduction of the chlorosilane to a silyl radical anion, which can then be further reduced to a silyl anion. acs.org This highly reactive silyl anion can then act as a nucleophile, attacking another chlorosilane molecule to form a Si-Si bond and eliminate a chloride ion. This process can continue, leading to the formation of long-chain polysilanes.
The Wurtz-type coupling is a versatile method for creating various polysilane structures, including linear polymers and cyclic molecules. nih.gov However, controlling the structure of the resulting polymers, including their molecular weight and polydispersity, can be challenging with this method. nih.gov
An alternative to chemical reducing agents is an electrochemical approach. acs.org This method allows for the reductive activation of chlorosilanes under milder conditions and with improved chemoselectivity compared to the traditional Wurtz coupling. chemrxiv.org In this electrochemical process, an aryl-substituted chlorosilane like this compound can undergo a two-electron reduction to form a silyl anion, which then reacts with another chlorosilane. chemrxiv.org
Influence of Reducing Metal (e.g., Sodium, Lithium) on Polysilazane Structure
The choice of reducing metal in the reductive coupling of chlorosilanes can significantly influence the structure of the resulting polymers, including polysilazanes. rsc.org Studies involving the reductive polymerization of chloro-functionalized cyclosilazanes have shown that the identity of the reducing metal, such as sodium or lithium, affects the final polysilazane structure. rsc.org
For instance, in the context of preparing polysilanes, the use of lithium for the reduction of this compound is notable. The reduction of this compound with lithium can first lead to the formation of a disilane, which is then further reduced to a silyl anion. acs.org This silyl anion formation via disilane reduction is characteristic when at least one phenyl group is present on the silicon atom. acs.org
Applications in Advanced Organic Synthesis and Materials Science Research
Synthetic Reagent for Enantioenriched Allenylsilanes
Chlorodimethylphenylsilane is instrumental in the synthesis of enantioenriched allenylsilanes. cymitquimica.comfishersci.ca This transformation is often achieved through an ortho-ester Claisen rearrangement of chiral propargylic alcohols that have been silylated with this compound. fishersci.ca The resulting allenylsilanes are valuable intermediates in organic synthesis, allowing for the stereocontrolled construction of complex molecular architectures.
Derivatization Agent for Alcohols and Monosaccharides
The reactivity of the silicon-chlorine bond in this compound allows for its use as a derivatizing agent for alcohols and monosaccharides. This process involves the reaction of the hydroxyl groups of these molecules with this compound to form the corresponding silyl (B83357) ethers. For instance, it reacts with 1-octanol (B28484) in the presence of triethylamine (B128534) to produce phenyldimethyloctyloxysilane. mdpi.com This derivatization is useful for protecting hydroxyl groups during other chemical transformations and can also modify the physical properties of the parent molecules, such as their solubility.
Precursor for Acylsilane Synthesis
This compound is a key precursor in the synthesis of acylsilanes, which are compounds featuring a silicon atom directly bonded to a carbonyl group. scielo.br These unique functional groups exhibit distinct chemical properties and have seen a significant increase in their use in organic synthesis. scielo.brchinesechemsoc.org
Reaction with Esters and Amides
One of the primary methods for preparing acylsilanes involves the reaction of a silyl-lithium reagent, derived from this compound, with esters or amides. scielo.br Dimethylphenylsilyllithium is a particularly useful reagent due to the stabilizing effect of the phenyl group on the anion and its straightforward preparation from this compound and lithium in tetrahydrofuran (B95107). scielo.br While the reaction with esters can sometimes lead to the formation of disilylalcohols as byproducts, amides, particularly morpholine (B109124) amides, have been shown to be more effective, providing better yields of the desired acylsilanes. scielo.brorgsyn.orgresearchgate.net The use of morpholine amides is advantageous as it minimizes over-addition of the silyl nucleophile. orgsyn.org
Acylsilanes as Aldehyde and Ester Equivalents in Stereoselective Synthesis
Acylsilanes serve as valuable aldehyde and ester equivalents in stereoselective synthesis. scielo.brscielo.br As aldehyde equivalents, they can undergo stereoselective nucleophilic attack at the carbonyl group, followed by a stereospecific replacement of the silyl group with a hydrogen atom. scielo.brscielo.br This allows for the control of stereochemistry in the resulting alcohol product. Furthermore, acylsilanes can be oxidized to esters, making them useful as ester equivalents for inducing chirality. scielo.brscielo.br The ability of the silyl group to be easily removed and replaced by hydrogen, often with fluoride (B91410) ions, underscores their utility as aldehyde equivalents in nucleophilic addition reactions. scielo.br
Formation of Complex Siloxane Networks
The reactivity of this compound, particularly the lability of the chloro group, is exploited in the formation of complex siloxane networks. solubilityofthings.com Siloxanes are compounds that contain Si-O-Si linkages. The hydrolysis of this compound or its reaction with other silicon-containing compounds can lead to the formation of these networks. mdpi.com These materials have a wide range of applications due to their diverse structures and properties. The synthesis of structurally defined oligosiloxanes has become an area of increasing interest, with methods being developed that avoid the harsh acid or base-catalyzed conditions that often lead to mixtures of products. mdpi.com
Synthesis of Oligosilanes and Polysilanes
This compound plays a crucial role in the synthesis of oligosilanes and polysilanes, which are molecules containing chains or networks of silicon-silicon bonds. acs.orgrsc.org These materials are of interest due to their unique electronic and photophysical properties arising from σ-conjugation along the silicon backbone. mdpi.com
One common method for forming Si-Si bonds is through Wurtz-type coupling, where a chlorosilane is reductively coupled using an alkali metal. mdpi.com The lithium reduction of this compound is a notable example, proceeding through a disilane (B73854) intermediate which is then further reduced to the silyl anion, dimethylphenylsilyllithium. acs.org This silyl anion is a key building block for the iterative extension of oligosilane chains. acs.org
Linear and Cyclic Oligosilanes
This compound is a key precursor in the synthesis of both linear and cyclic oligosilanes, which are of interest for their unique electronic and photophysical properties. A primary route to these structures involves the generation of the dimethylphenylsilyl anion (PhMe₂Si⁻) through the reduction of this compound with lithium metal. This silyl anion is a potent nucleophile that can react with various electrophiles, including other chlorosilanes, to form Si-Si bonds.
For instance, the in-situ generated dimethylphenylsilyllithium can be coupled with dichlorodimethylsilane (B41323) or dichlorotetramethyldisilane to produce linear trisilanes and tetrasilanes, respectively. acs.org This iterative approach, involving the sequential reaction of silyl anions with chlorosilanes, allows for the controlled, step-wise construction of longer oligosilane chains. unifi.it
Furthermore, this methodology extends to the synthesis of cyclic oligosilanes. By employing α,ω-dichloro-oligosilanes as the electrophilic partner, intramolecular cyclization can be achieved. This approach provides access to a variety of cyclic silane (B1218182) frameworks, which are challenging to synthesize through other methods. acs.org The electrochemical reduction of this compound also presents a milder alternative to traditional methods, like Wurtz coupling, for accessing linear and cyclic oligosilanes. acs.org
Target-Oriented Synthesis of Complex Silane Frameworks
The strategic use of this compound is central to the target-oriented synthesis of complex and functionally sophisticated silane frameworks. unifi.it A notable example is the synthesis of novel bis-tetraphenylethenes (BTPEs) bridged by oligosilanyl linkages. acs.org In this multi-step synthesis, this compound serves as the starting point for creating the oligosilane chain.
The synthesis commences with the reaction of this compound with lithium to form dimethylphenylsilyllithium. acs.org This anion is then reacted with dichlorodimethylsilane to build a trisilane backbone. acs.org A critical subsequent step involves the replacement of the phenyl groups on the terminal silicon atoms with triflate groups by reaction with triflic acid. acs.org These triflate-terminated oligosilanes are then coupled with a tetraphenylethene (TPE)-lithium reagent to yield the final target molecules, BTPE-Si₃ and BTPE-Si₄. acs.org This strategic sequence highlights how this compound can be integral to a complex synthesis, providing the initial silicon building block that is then elaborated into a larger, functional architecture.
Electrochemical Synthesis of Disilanes and Oligosilanes
Electrochemical methods offer a powerful and selective approach for the synthesis of disilanes and oligosilanes, with this compound often playing a key role. acs.orgnih.gov This strategy provides a milder alternative to the harsh conditions of traditional Wurtz coupling, which typically employs alkali metals as reducing agents. acs.orgnih.gov
In a typical electrochemical setup, this compound can be selectively reduced at the cathode to generate a silyl anion intermediate. acs.org The success of this approach often relies on the differential reactivity of various chlorosilanes. For example, aryl-substituted chlorosilanes like this compound are easier to reduce than their alkyl-substituted counterparts. acs.org This difference in reduction potential allows for selective cross-coupling reactions.
A common strategy involves the electroreductive coupling of this compound with a less-easily reduced chlorosilane, such as chlorodimethylsilane (B94632). acs.org The this compound is preferentially converted to the corresponding silyl anion, which then acts as a nucleophile, attacking the other chlorosilane to form a heterodisilane. acs.org This method has been successfully employed to synthesize a variety of disilanes and linear oligosilanes with high selectivity and in good yields. acs.org Furthermore, this electrochemical approach has been extended to the synthesis of cyclic oligosilanes, which are typically challenging to prepare. acs.orgnih.gov
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | Chlorodimethylsilane | 1,1,2,2-tetramethyl-1-phenyldisilane | 65% | acs.org |
Oligosilanyl Linkages in π-Conjugated Systems
Oligosilanyl linkages, often constructed using this compound as a starting material, are increasingly being used to modulate the electronic and photophysical properties of π-conjugated organic materials. acs.org The introduction of a Si-Si sigma bond chain into a π-conjugated system can lead to unique properties due to σ-π conjugation, where the Si-Si σ-orbitals interact with the aryl π-orbitals. acs.org
This interaction can subtly tune the electronic structure of the chromophore without causing large redshifts in luminescence, a common issue with extending π-conjugation directly. acs.org A prime example is the synthesis of bis-tetraphenylethenes (BTPEs) with oligosilanyl bridges of varying lengths. acs.org The synthesis of these molecules starts with this compound to build the oligosilane chain, which is then incorporated between two TPE units. acs.org
These BTPE derivatives with oligosilanyl linkages exhibit enhanced aggregation-induced emission (AIE) and sensitive fluorescence responses to viscosity. acs.org The flexible nature of the oligosilanyl chain, due to the low rotational energy barrier of Si-Si bonds, imparts these molecules with unique properties as molecular rotors. acs.org Such materials have shown promise in applications like the high-resolution visualization of latent fingerprints. acs.org
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| BTPE-Si₂ | 330 | 475 | 85.2 | acs.org |
| BTPE-Si₃ | 330 | 478 | 88.9 | acs.org |
| BTPE-Si₄ | 330 | 480 | 91.3 | acs.org |
Role in Hybrid Organic-Inorganic Materials
This compound is a valuable compound in the creation of hybrid organic-inorganic materials, where it can act as a surface modifier and a coupling agent to bridge the interface between disparate material types. unifi.itresearchgate.net
Surface Modification of Mesoporous Materials
The surface properties of mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, can be tailored for specific applications by grafting organic functionalities onto their surfaces. unifi.itresearchgate.net this compound is an effective reagent for this purpose, primarily to increase the hydrophobicity of the silica surface. unifi.it The hydroxyl groups (-OH) present on the surface of pristine mesoporous silica are reactive sites for silylation.
The reaction of this compound with the surface silanols of materials like SBA-15 leads to the covalent attachment of dimethylphenylsilyl groups. unifi.it This surface modification replaces the polar silanol (B1196071) groups with nonpolar phenyl groups, drastically altering the surface energy. Research has shown that this grafting process can result in materials with water contact angles exceeding 130°, indicating a highly hydrophobic surface. unifi.it This hydrophobicity is crucial for applications in areas like chromatography and as a support for catalysts in non-aqueous media. The degree of silylation and resulting hydrophobicity can be controlled by the reaction conditions, including the ratio of this compound to the available silanol groups. acs.org
Silane Coupling Agent Applications
The utility of this compound as a coupling agent stems from its bifunctional nature. The chloro group can react with hydroxyl groups on the surface of inorganic materials like glass fibers or silica particles, forming a stable covalent bond. The phenyl group, on the other hand, provides a hydrophobic and organophilic interface that can physically or chemically interact with an organic polymer matrix. This dual reactivity allows it to effectively bridge the organic and inorganic phases, enhancing properties such as mechanical strength, water resistance, and thermal stability in the resulting composite material. unifi.itresearchgate.net For example, it is used to improve the adhesion of resins to glass fibers in the manufacturing of high-performance composites. unifi.it
Theoretical and Computational Studies on Chlorodimethylphenylsilane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool in the study of organosilicon compounds, including chlorodimethylphenylsilane. nih.gov This quantum mechanical modeling method allows for the investigation of electronic structure and its relationship to molecular properties and reactivity. nih.govmdpi.com
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound. For instance, in the electrochemical synthesis of disilanes and oligosilanes, DFT has been used to support a proposed radical-polar crossover mechanism. chemrxiv.orgnih.gov These computational studies help in understanding how the differential activation of electronically and sterically distinct chlorosilanes can be achieved. chemrxiv.orgnih.gov
One notable application of DFT is in predicting reaction energy barriers. For example, in the context of cross-electrophile coupling, DFT calculations have shown the energy barrier for the reaction between a silyl (B83357) anion and chlorodimethylsilane (B94632). chemrxiv.orgnih.gov Specifically, the reaction between the silyl anion intermediate (Int2) and chlorodimethylsilane (1) was predicted to have a Gibbs free energy of activation (ΔG‡) of 17.4 kcal/mol. chemrxiv.orgnih.gov This is higher than the barrier for the reaction with chlorodimethylsilane (2), which was calculated to be 13.7 kcal/mol, highlighting the influence of steric and electronic factors on reactivity. chemrxiv.orgnih.gov
Table 1: Calculated Activation Energy Barriers for Silyl Anion Reactions
| Reacting Species | Product | Calculated Activation Barrier (ΔG‡) |
|---|---|---|
| Int2 + this compound (1) | B1 (homo-coupled) | 17.4 kcal/mol |
Data sourced from computational studies on electroreductive cross-electrophile coupling of chlorosilanes. chemrxiv.orgnih.gov
These theoretical predictions are crucial for designing selective synthetic strategies. chemrxiv.orgnih.gov
DFT is also a valuable tool for predicting kinetic isotope effects (KIEs), which provide deep insight into reaction mechanisms. nih.govyoutube.comwikipedia.org By calculating the vibrational frequencies of reactants and transition states for different isotopes, DFT can predict the magnitude of the KIE for a proposed mechanism. nih.gov These predicted values can then be compared with experimental KIEs to either support or refute a particular mechanistic hypothesis.
While direct DFT studies on the thermogravimetric analysis (TGA) and pyrolysis of this compound were not found in the search results, DFT is a commonly used method to investigate the thermal decomposition mechanisms of materials. academie-sciences.frarchive.org TGA provides experimental data on weight loss as a function of temperature, and DFT calculations can be used to model the bond dissociation energies and reaction pathways that lead to this decomposition. academie-sciences.frunifi.it For example, in the study of other materials, TGA has been used to investigate chlorination reactions at high temperatures and to understand the thermal stability of nanocomposites. researchgate.netresearchgate.net This approach could be applied to this compound to understand its pyrolysis products and mechanism.
DFT calculations provide quantitative insights into the electronic and steric properties of molecules like this compound. chemrxiv.orgnih.gov Aryl-substituted chlorosilanes such as this compound are computationally shown to be easier to reduce than their alkyl-substituted counterparts. chemrxiv.orgnih.gov
Table 2: Computed Single-Electron Reduction Potentials
| Compound | Computed Ered (vs. Fc0/+) |
|---|---|
| This compound (1) | -3.73 V |
These potentials are likely overestimated, but the trend is considered evident. chemrxiv.orgnih.gov
The phenyl group in this compound influences its electronic properties through σ-π conjugation. chinesechemsoc.org Steric properties, which are also quantifiable through DFT, play a significant role in determining reaction selectivity. The larger steric profile of this compound compared to smaller chlorosilanes influences the activation barriers in nucleophilic substitution reactions. chemrxiv.orgnih.gov
DFT calculations are employed to study the conformational preferences of oligosilanes, which can contain chlorodimethylphenylsilyl units. The conformation of oligosilane chains, such as the preference for a transoid arrangement, is influenced by the steric and electronic nature of the substituents. mdpi.commdpi.com For example, DFT calculations have shown that the folded conformation of certain oligosilanyl-bridged molecules can be more stable than their extended structures. chinesechemsoc.org The torsion angle of a phenyl-Si-Si-phenyl moiety was calculated to be approximately 58°, indicating a distorted conformation in the crystalline state. chinesechemsoc.org These conformational details are critical as they influence the electronic properties of the oligosilane, such as σ-conjugation. mdpi.com
Electronic and Steric Properties of Chlorosilanes
NMR Spectroscopy for Structural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure, studying reaction mechanisms, and analyzing the dynamics of chemical processes. In the context of organosilicon chemistry, NMR, particularly ¹H, ¹³C, and ²⁹Si NMR, provides invaluable insights into the electronic environment and connectivity of atoms within a molecule. For this compound and its derivatives, theoretical and computational studies, often in conjunction with experimental NMR data, are crucial for understanding their behavior, especially in their roles as protecting groups and as monomers for advanced materials like polysilazanes.
Shielding Effects of Phenyl Groups in Silyl-Protecting Groups
The phenyl group attached to the silicon atom in silyl-protecting groups, such as the dimethylphenylsilyl group derived from this compound, exerts significant influence on the NMR chemical shifts of the protected molecule. This phenomenon is primarily due to the magnetic anisotropy of the aromatic ring. When placed in an external magnetic field, the π-electrons of the benzene (B151609) ring circulate, creating a secondary, induced magnetic field. This induced field causes both shielding (upfield shifts) and deshielding (downfield shifts) of nearby nuclei, depending on their spatial orientation relative to the ring.
Research involving the protection of the hydroxyl groups in borneol and isoborneol (B83184) with various silyl groups, including those with one or more phenyl substituents, has systematically investigated these anisotropic effects. mdpi.com The study revealed that as the number of phenyl groups on the silyl moiety increases, the trends of upfield and downfield shifts become more pronounced, affecting protons even at positions remote from the protecting group. mdpi.com This effect facilitates the complete and unambiguous assignment of ¹H NMR signals. mdpi.com
In one study, the hydroxyl group of borneol was protected with a dimethylphenylsilyl group (DMMPS). The resulting ¹H NMR chemical shift changes were analyzed and compared with data from Density Functional Theory (DFT) calculations. mdpi.com The calculations, which included the iso-chemical shielding surface (ICSS), helped to visualize the shielding and deshielding regions created by the benzene ring. mdpi.com Protons located in the shielding cone above and below the plane of the phenyl ring experience an upfield shift, while those in the plane of the ring are deshielded and shifted downfield. mdpi.comarsdcollege.ac.in
For instance, upon protection of borneol with the DMMPS group, the H-3exo and H-9 methyl protons exhibited upfield shifts in both CDCl₃ and C₆D₆ solvents. mdpi.com Conversely, protons closer to the deshielding region of the benzene ring showed downfield shifts. mdpi.com These experimentally observed shifts showed excellent correlation with those predicted by DFT calculations, confirming the structural and electronic effects at play. mdpi.com
The table below summarizes the observed ¹H NMR chemical shift changes for select protons of borneol upon protection with a dimethylphenylsilyl group in different solvents, illustrating the anisotropic effect of the phenyl ring.
| Proton | Δδ in CDCl₃ (ppm) | Δδ in C₆D₆ (ppm) | Effect |
|---|---|---|---|
| H-3exo | -0.03 | -0.09 | Shielding (Upfield Shift) |
| H-9 (methyl) | -0.03 | -0.04 | Shielding (Upfield Shift) |
| H-2exo | +0.05 | +0.12 | Deshielding (Downfield Shift) |
| H-8 (methyl) | +0.03 | +0.01 | Deshielding (Downfield Shift) |
Data derived from a study on the protection of borneol with silyl groups. mdpi.com Δδ represents the change in chemical shift relative to unprotected borneol.
Analysis of Polysilazane Structure
Polysilazanes are polymers featuring an alternating silicon-nitrogen backbone (Si-N). They are key precursors for advanced ceramic materials like silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). NMR spectroscopy is an indispensable tool for characterizing the structure of these polymers and monitoring their transformation upon pyrolysis. mdpi.comrsc.org While specific syntheses may utilize various chlorosilane monomers, the principles of NMR analysis are broadly applicable to polysilazanes, including those potentially derived from reactions involving this compound.
Multinuclear solid-state NMR, including ¹³C, ¹⁵N, and ²⁹Si NMR, is employed to gain a comprehensive understanding of the local atomic environments within the polymer network. mdpi.com
²⁹Si NMR is particularly powerful for characterizing polysilazanes. researchgate.netrsc.org The chemical shifts in ²⁹Si NMR spectra are sensitive to the number and type of atoms bonded to the silicon. This allows for the identification and quantification of different silicon environments, such as SiN₄, SiN₃C, SiN₂C₂, SiNC₃, and SiC₄ sites. mdpi.com The broad resonances observed are typical for amorphous, polymeric structures. rsc.org For example, in studies of the thermal conversion of polysilazanes, ²⁹Si MAS (Magic Angle Spinning) NMR can track the structural rearrangements as the preceramic polymer transforms into a ceramic. mdpi.com Resonances can distinguish between silicon atoms in the polymer backbone and those in specific cross-linking units or terminal groups. rsc.org
¹³C NMR provides detailed information about the carbon-containing organic side groups attached to the silicon atoms. unitn.it In a polysilazane derived from monomers containing methyl and phenyl groups, ¹³C NMR can resolve the signals for the methyl (-CH₃) carbons, which typically appear around 0 ppm, and the aromatic carbons of the phenyl rings. unitn.it Analysis of ¹³C CP (Cross-Polarization) MAS NMR spectra can also reveal structural changes during pyrolysis, such as the loss of organic groups and the formation of a SiCN ceramic network. mdpi.com
¹H NMR is used to identify and quantify various proton-containing groups, such as N-H, Si-H, and C-H in alkyl or aryl substituents. google.com The integration of these signals can provide information on the degree of condensation and the retention of specific functional groups during polymerization. rsc.orggoogle.com
The following table summarizes the application of different NMR techniques for the structural analysis of polysilazanes.
| NMR Nucleus | Type of Information Obtained | Typical Chemical Shift Region / Observation |
|---|---|---|
| ²⁹Si | Identifies and quantifies local silicon environments (e.g., SiNₓC₄₋ₓ). mdpi.com Tracks conversion to ceramic. | Broad resonances between 0 and -70 ppm, depending on coordination. mdpi.comrsc.org |
| ¹³C | Characterizes organic side groups (methyl, phenyl, vinyl). unitn.it Monitors loss of organic content during pyrolysis. | ~0 ppm (Si-CH₃), ~128-145 ppm (Aromatic C). unitn.it |
| ¹H | Identifies proton-bearing functional groups (N-H, Si-H, C-H). google.com | Variable; allows for characterization of substituents. rsc.org |
| ¹⁵N | Probes the local nitrogen environment and Si-N backbone structure. mdpi.com | Provides data on N-H groups and nitrogen atoms in the polymer backbone. mdpi.com |
By combining data from these various NMR experiments, researchers can construct a detailed model of the polysilazane structure and understand the chemical transformations it undergoes, which is essential for designing materials with specific properties. mdpi.comrsc.org
Advanced Characterization Techniques in Chlorodimethylphenylsilane Research
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgunimi.itcnrs.fr The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com By measuring the kinetic energy of these emitted photoelectrons, one can determine their binding energy, which is characteristic of a specific element and its chemical environment (oxidation state). unimi.itmalvernpanalytical.com
In the context of chlorodimethylphenylsilane research, XPS is instrumental for monitoring its reactions with surfaces, such as self-assembled monolayers (SAMs). For instance, studies have investigated the reactivity of hydroxyl (–OH) terminated SAMs on gold substrates with this compound. XPS is used to monitor the changes in the elemental composition and thickness of the monolayer before and after reaction. rsc.org
A key finding from such research is that exposing an –OH terminated monolayer to this compound for extended periods does not result in the formation of a stable silyl (B83357) ether linkage. Instead, XPS analysis reveals an almost complete removal of the organic monolayer from the substrate. rsc.orgresearchgate.net This indicates that under these conditions, this compound induces a desorptive or etching process rather than a coupling reaction. The changes in the atomic concentrations of key elements on the surface, as determined by XPS, provide quantitative evidence for this outcome.
| Sample Stage | C 1s (at%) | O 1s (at%) | Si 2p (at%) | S 2p (at%) | Au 4f (at%) | Interpretation |
|---|---|---|---|---|---|---|
| Initial MDO Monolayer | 75.2 | 10.5 | 0.0 | 4.8 | 9.5 | Intact hydroxyl-terminated monolayer present. |
| After Reaction with this compound | 5.1 | 1.2 | 0.0 | 0.5 | 93.2 | Significant decrease in C, O, and S signals indicates removal of the monolayer. Absence of Si signal shows no covalent attachment of the silane (B1218182). |
Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) for Monolayer Studies
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the electronic structure and orientation of molecules, particularly in thin films and monolayers. stanford.edu The technique involves tuning the energy of soft X-rays across the absorption edge of a specific element (e.g., carbon K-edge). mdpi.com The resulting absorption spectrum reveals sharp resonances corresponding to the excitation of core electrons into unoccupied molecular orbitals. stanford.edu The polarization dependence of these resonances can be used to determine the average orientation or tilt angle of the molecules relative to the substrate. rsc.orgresearchgate.net
In studies involving this compound, NEXAFS is used in conjunction with XPS to provide a more complete picture of the silane's interaction with functionalized surfaces. While XPS quantifies the elemental changes, NEXAFS reveals changes in the molecular order and orientation within the monolayer.
For example, in the investigation of the reaction between this compound and a well-ordered mercaptodocosanol (MDO) monolayer on gold, NEXAFS analysis confirms the findings from XPS. rsc.org The initial MDO monolayer exhibits a high degree of molecular order, characterized by a specific average tilt angle of the hydrocarbon chains. After prolonged reaction with this compound, the NEXAFS spectra show a dramatic loss of the characteristic spectral features associated with the ordered alkyl chains, corroborating the XPS data that indicates the monolayer has been removed. rsc.orgresearchgate.net
| Condition | Observation | Conclusion |
|---|---|---|
| Pre-reaction (Pristine MDO monolayer) | Strong polarization dependence of C K-edge resonances. rsc.org | The monolayer is well-ordered with a defined molecular orientation. rsc.org |
| Post-reaction (After exposure to this compound) | Significant reduction in the intensity of all monolayer-related NEXAFS features. rsc.orgresearchgate.net | The monolayer has been largely desorbed from the surface. rsc.orgresearchgate.net |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomer Ratio Determination
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential analytical techniques for separating, identifying, and quantifying components in a mixture. omicsonline.orgbirchbiotech.comnih.gov GC is ideally suited for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com HPLC, on the other hand, uses a liquid mobile phase and is versatile for a wider range of compounds, including those that are non-volatile or thermally sensitive.
In the context of this compound, GC is a primary method for assessing its purity. A sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity determination by comparing the area of the main peak to the total area of all peaks. birchbiotech.com GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, providing both separation and structural identification of impurities. omicsonline.org
HPLC is crucial for the analysis of non-volatile derivatives of this compound or for reactions conducted in solution. Furthermore, chiral HPLC, which uses a chiral stationary phase (CSP), is the benchmark method for separating enantiomers and determining the enantiomeric excess (ee) or enantiomer ratio of chiral compounds. heraldopenaccess.us While this compound itself is achiral, if it is used to synthesize a chiral silicon compound, chiral HPLC would be indispensable for analyzing the stereochemical outcome of the synthesis.
| Technique | Application | Information Obtained | Example |
|---|---|---|---|
| Gas Chromatography (GC) | Purity assessment of this compound. | Retention time, peak area (purity percentage). birchbiotech.com | A GC chromatogram shows a major peak for this compound at a specific retention time, with minor peaks indicating volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Analysis of reaction mixtures and non-volatile derivatives. | Separation and quantification of products and unreacted starting materials. | Monitoring the progress of a reaction where this compound is a reactant. |
| Chiral HPLC | Enantiomeric ratio determination of chiral derivatives. | Separation of enantiomers, calculation of enantiomeric excess. heraldopenaccess.us | Separating the R and S enantiomers of a chiral silane synthesized using a this compound precursor. |
Mass Spectrometry (MS) for Product Characterization and Isomeric Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. utdallas.edu It provides information about the molecular weight and elemental composition of a compound. In combination with fragmentation techniques (tandem mass spectrometry or MS/MS), it can also elucidate the molecular structure.
For this compound, MS is used to confirm its identity by matching its molecular ion peak with the calculated molecular weight. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, ³⁰Si), provides a characteristic signature that aids in confirmation. When this compound is used in a synthesis, MS is essential for characterizing the reaction products.
However, the analysis of organosilicon compounds can sometimes be challenging. For instance, certain silylated molecules, such as silyl triflates derived from this compound precursors, may not show a parent ion under various ionization conditions like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). bath.ac.uk
High-resolution mass spectrometry (HRMS) is critical for differentiating between isomeric products that have the same molecular weight. mdpi.com By providing highly accurate mass measurements, HRMS allows for the determination of the elemental formula of a molecule and its fragments. Analysis of the fragmentation patterns produced in MS/MS experiments can reveal subtle structural differences, enabling the distinction between isomers that may be difficult to separate chromatographically. mdpi.com
| Analysis Type | Technique | Information Yielded | Relevance to this compound |
|---|---|---|---|
| Molecular Weight Confirmation | EI-MS, ESI-MS | Molecular ion peak (e.g., [M]+• or [M+H]+) and characteristic isotopic pattern. | Confirms the identity of this compound (C₈H₁₁ClSi). |
| Product Characterization | GC-MS, LC-MS | Molecular weight and structure of reaction products. | Identifies products from reactions involving this compound. |
| Isomeric Analysis | HRMS, MS/MS | Elemental composition and unique fragmentation patterns for each isomer. mdpi.com | Differentiates between isomeric products, such as those formed from the reaction of dilithiated hydrazine (B178648) with this compound. researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. ufl.edubellevuecollege.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds (e.g., stretching, bending). ufl.edu The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹) and serves as a "molecular fingerprint". utdallas.edu
IR spectroscopy is a routine and powerful tool for characterizing this compound and monitoring its reactions. By identifying the presence or absence of characteristic absorption bands, one can confirm the structure of the starting material and identify the functional groups in the products. For example, the disappearance of the Si-Cl stretching band and the appearance of a new band, such as an Si-O stretch, would indicate that the this compound has successfully reacted with a hydroxyl group to form a silyl ether.
The IR spectrum of this compound itself will exhibit characteristic absorption peaks corresponding to its specific bonds.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl C-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl C-H | 2960 - 2850 | Medium-Strong |
| C=C Stretch (Aromatic) | Phenyl C=C | ~1600, ~1480, ~1430 | Medium |
| Si-C Stretch (Alkyl) | Si-CH₃ | ~1250 | Strong |
| Si-C Stretch (Aryl) | Si-Phenyl | ~1120 | Strong |
| Si-Cl Stretch | Si-Cl | 600 - 450 | Strong |
Catalysis Involving Chlorodimethylphenylsilane and Its Derivatives
Silicon-based Lewis Acids in Catalysis
The concept of using silicon compounds as Lewis acids in catalysis has gained significant traction, driven by silicon's earth abundance. Neutral silanes were traditionally considered moderate Lewis acids. However, the introduction of highly electron-withdrawing ligands has dramatically enhanced their Lewis acidity, leading to the development of "superacidic" silicon catalysts. nih.gov For instance, bis(catecholato)silanes, particularly those with perfluorinated backbones, have demonstrated potent Lewis acidity and have been successfully employed as catalysts in reactions such as the hydrosilylation of aldehydes. rug.nl The catalytic activity of these compounds stems from the electron-deficient nature of the silicon center, which allows for the activation of substrates. nih.govrug.nl
The development of chiral silyl (B83357) triflimides represents another advancement in silicon-based Lewis acid catalysis. These compounds have been shown to catalyze Diels-Alder reactions with notable enantioselectivity. uliege.be The catalytic efficacy is attributed to the combination of a bulky leaving group and large substituents on the silicon atom, which promotes complexation with carbonyl groups. uliege.be While these examples showcase the potential of silicon-based Lewis acids, the direct application of chlorodimethylphenylsilane or its simple derivatives as the primary Lewis acid catalyst is not extensively documented in the reviewed literature. Instead, more complex, ligand-modified silicon centers are typically required to achieve high catalytic activity. nih.govrug.nluliege.be
Metal-catalyzed Reactions (e.g., Copper, Gold)
This compound is a key player in certain metal-catalyzed reactions, particularly those involving copper and gold. It can act as a precursor or a leaving group to facilitate transformations. A notable example is the selective synthesis of a methylene(thioxo)phosphorane (MTP), which is achieved through the elimination of this compound from a corresponding chlorophosphine sulfide (B99878). This reactive MTP intermediate can then undergo further transformations catalyzed by metals. acs.orgrsc.orgsciprofiles.comresearchgate.netresearchgate.net
A significant application of the dimethylphenylsilyl group, originating from this compound, is in copper-catalyzed enantioselective conjugate additions. In these reactions, a silyl derivative, typically (dimethylphenylsilyl)pinacolatoboron, is used to introduce a dimethylphenylsilyl group to α,β-unsaturated compounds. These reactions are highly efficient and stereoselective, affording β-silyl carbonyl compounds which are versatile synthetic intermediates. acs.orgorganic-chemistry.orgacs.org
The reactions are typically catalyzed by a copper(I) or copper(II) salt in the presence of a chiral ligand. acs.orgorganic-chemistry.orgacs.org N-heterocyclic carbenes (NHCs) have proven to be effective chiral ligands for these transformations, leading to high yields and excellent enantiomeric ratios (er). acs.org The protocol is applicable to a wide range of substrates, including cyclic and acyclic enones, esters, and acrylonitriles. acs.org
Table 1: Copper-Catalyzed Enantioselective Conjugate Silyl Addition to Cyclic Enones acs.org
| Entry | Substrate | Yield (%) | er |
| 1 | Cyclopent-2-en-1-one | 91 | 90:10 |
| 2 | Cyclohex-2-en-1-one | 95 | 97.5:2.5 |
| 3 | Cyclohept-2-en-1-one | 87 | 96:4 |
| 4 | 3-Methylcyclohex-2-en-1-one | 91 | 99:1 |
Reactions performed with 1-2 mol % CuCl, a chiral NHC ligand, and (dimethylphenylsilyl)pinacolatoboron.
The scope of the reaction also extends to acyclic substrates, demonstrating the versatility of this catalytic system.
Table 2: Copper-Catalyzed Enantioselective Conjugate Silyl Addition to Acyclic Enones and Esters acs.org
| Entry | Substrate | Yield (%) | er |
| 1 | (E)-3-Nonen-2-one | 96 | 94:6 |
| 2 | Chalcone | 97 | 95:5 |
| 3 | Methyl (E)-2-octenoate | 90 | 92:8 |
| 4 | Acrylonitrile | 89 | 91:9 |
Reactions performed under similar conditions as for cyclic enones.
This compound plays a crucial role in the synthesis of precursors for metal-catalyzed valence isomerization. As mentioned, a methylene(thioxo)phosphorane (MTP) can be synthesized by eliminating this compound. acs.orgrsc.orgsciprofiles.com This MTP can undergo a valence isomerization to a thiaphosphirane, a transformation that can be catalyzed by both copper and gold complexes. acs.orgrsc.orgsciprofiles.comresearchgate.net
Treatment of the MTP with a catalytic amount of copper(I) chloride facilitates its cyclization to the corresponding thiaphosphirane. acs.orgrsc.orgsciprofiles.com Similarly, a stoichiometric reaction with a pentafluorophenylgold(I) complex results in the formation of a thiaphosphirane gold(I) complex. acs.orgrsc.orgsciprofiles.com This process highlights how this compound can be used to generate a reactive species that is then subject to metal-catalyzed bond reorganization.
Conjugate Additions and Enantioselectivity
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of these catalytic reactions is crucial for their further development. In the copper-catalyzed conjugate addition of silyl groups, a proposed catalytic cycle involves the formation of a nucleophilic silylcopper species. organic-chemistry.orgnih.gov This species is generated through the activation of the Si-B bond of the silylborane reagent, often assisted by a Brønsted base or water, followed by transmetalation to the copper center. organic-chemistry.orgnih.gov
The resulting silylcopper intermediate then adds to the α,β-unsaturated substrate in a conjugate fashion. For α,β-acetylenic esters, a syn-silylcupration across the triple bond is proposed, leading to an intermediate that upon protonation, yields the final product and regenerates the copper catalyst. nih.gov The stereochemical outcome of the reaction is influenced by the nature of the substrate and the catalyst. nih.gov A proposed mechanistic model for a related copper-catalyzed reaction suggests a pre-organization of the substrate through the coordination of a carbonyl group to the catalyst, directing the nucleophilic attack of the silyl group. researchgate.net
Electrocatalysis in Organosilicon Compound Synthesis
Electrocatalysis offers a sustainable and efficient alternative for the synthesis of organosilicon compounds. This compound has been utilized in electroreductive processes to form silicon-silicon bonds. chemrxiv.orgrsc.orgacs.orgresearchgate.net In a typical setup, the electroreduction of this compound is carried out in an undivided cell using a sacrificial magnesium anode and a graphite (B72142) cathode. chemrxiv.org This method allows for the synthesis of disilanes and oligosilanes. chemrxiv.org
A key advantage of the electrochemical approach is the potential for selective cross-coupling reactions. By controlling the reduction potentials, it is possible to selectively reduce an aryl-substituted chlorosilane, like this compound, to a silyl anion in the presence of a less easily reduced alkyl-substituted chlorosilane. The generated silyl anion then acts as a nucleophile, attacking the second chlorosilane to form a cross-coupled disilane (B73854) with high selectivity. acs.org However, it has been noted that in some electrochemically-induced silylation reactions, this compound is among the less reactive chlorosilanes. rsc.org
The electroreductive coupling can be applied to the synthesis of more complex structures, including cyclic silanes, through the use of dichlorosilane (B8785471) precursors in an [n+m] annulation strategy. chemrxiv.org
Environmental Considerations and Research Directions
Pyrolysis Characteristics and Product Composition in Waste Management
The management of waste streams containing chlorosilanes is a significant environmental challenge. Pyrolysis, the thermal decomposition of materials in an inert atmosphere, is a potential method for treating such waste. The pyrolysis of chlorodimethylphenylsilane is expected to yield a range of smaller, more volatile fragments.
When subjected to high temperatures, the hazardous decomposition products of this compound can include carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide (SiO2), and hydrogen chloride gas. oup.comthermofisher.comfishersci.com The thermal decomposition process breaks the chemical bonds within the molecule, leading to the formation of these simpler compounds. In some thermal processes, this compound can be eliminated as a distinct molecule during the decomposition of larger compounds containing it. researchgate.net
The analysis of such decomposition products is often performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). researchgate.netchromatographyonline.comunimelb.edu.auwikipedia.org This technique involves heating the sample to induce decomposition, separating the resulting fragments via gas chromatography, and identifying them with mass spectrometry. wikipedia.org
In industrial waste management, chlorosilane waste streams are often treated through hydrolysis. google.comgoogleapis.com This process typically involves reacting the chlorosilanes with water, sometimes in the presence of a base like calcium hydroxide (B78521) or ammonium (B1175870) hydroxide, to produce a more stable siloxane gel and a salt solution (e.g., calcium chloride or ammonium chloride). google.com The resulting gel can then be more easily handled for disposal, often in landfills. google.com
| Potential Pyrolysis/Decomposition Products | Chemical Formula |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO2 |
| Silicon Dioxide | SiO2 |
| Hydrogen Chloride | HCl |
Alternative Synthetic Methods with Reduced Environmental Impact
Traditional methods for synthesizing organosilicon compounds often involve processes that are energy-intensive and use hazardous chemicals. nih.gov Consequently, there is a significant research effort to develop more environmentally benign synthetic routes for compounds like this compound.
Electrochemical Synthesis: Electrosynthesis has emerged as a promising green alternative. It offers a way to conduct reactions under milder conditions and can reduce the need for harsh chemical reagents. Research has demonstrated the electrochemical conversion of hydrosilanes, such as dimethylphenylsilane (B1631080), into this compound in high yields. oup.com This can be achieved through electrolysis in the presence of a chlorine source like copper(II) chloride. oup.com Furthermore, electrochemical methods are being developed for the reductive coupling of chlorosilanes to form silicon-silicon bonds, offering a more controlled and selective alternative to traditional methods like Wurtz coupling. nih.govchemrxiv.orgacs.org
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another significant area of green synthesis. hokudai.ac.jptaylorfrancis.com This approach can dramatically reduce or eliminate the need for solvents, which are a major source of waste in the chemical industry. hokudai.ac.jp Mechanochemical methods are being explored for a variety of organic reactions, including the synthesis of organosilicon compounds, offering a cleaner and more sustainable pathway. hokudai.ac.jpresearchgate.netrsc.org While specific applications to this compound are still an emerging area, the principles of mechanochemistry hold considerable promise for reducing the environmental footprint of its synthesis.
Alternative Reagents: The use of chlorosilanes in subsequent reactions, such as for producing silicone polymers, generates harmful byproducts like hydrogen chloride. mdpi.com A key strategy for reducing environmental impact is to replace chlorosilanes with less hazardous alternatives. Alkoxysilanes, for example, can be used as an alternative to chlorosilanes in many applications. Their synthesis from the esterification of chlorosilanes is a mature technology, and direct, chlorine-free routes to alkoxysilanes are a major goal of green chemistry research. mdpi.com
| Alternative Synthetic Method | Key Advantages |
| Electrochemical Synthesis | Milder reaction conditions, high selectivity, reduced reagent use. oup.comnih.gov |
| Mechanochemical Synthesis | Solvent-free, reduced waste, energy-efficient. hokudai.ac.jprsc.org |
| Use of Alternative Reagents (e.g., Alkoxysilanes) | Avoids hazardous byproducts like HCl in downstream applications. mdpi.com |
Sustainability in Organosilicon Chemistry
The broader field of organosilicon chemistry is undergoing a shift towards greater sustainability, driven by both regulatory pressures and a growing awareness of environmental responsibility. globalmarketestimates.com This involves a holistic approach that considers the entire life cycle of silicone products. globalmarketestimates.cominolex.com
Green Chemistry Principles: The 12 Principles of Green Chemistry provide a framework for designing safer and more sustainable chemical products and processes. inolex.comwordpress.com In the context of silicones, this includes developing manufacturing processes that are less energy-intensive, utilize renewable feedstocks, and minimize waste generation. globalmarketestimates.com For instance, moving away from chlorine-based chemistry is a significant goal. mdpi.com Catalysis is a key principle of green chemistry, and research is ongoing to develop more efficient and less toxic catalysts for silicone production. wordpress.com
Life Cycle Assessment (LCA): Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impact of a product from its creation (cradle) to its disposal (grave). researchgate.netmdpi.com For organosilicon compounds, LCA studies help to identify the stages of the production process with the highest environmental footprint, such as the energy-intensive conversion of elemental silicon. researchgate.netacs.org This allows manufacturers to target areas for improvement and develop more sustainable practices. globalmarketestimates.com
Biodegradability and Recycling: A significant environmental concern with silicones is their persistence; the silicon-carbon bond is not naturally occurring and does not readily biodegrade. greenrosechemistry.comfoodpackagingforum.org While some degradation of silicones can occur in soil through hydrolysis, the process is slow. foodpackagingforum.orgdoria.fi Research is therefore focused on designing new types of silicones that are biodegradable. sci-hub.red There is also a growing interest in developing effective recycling methods for silicone waste. Chemical recycling processes that can depolymerize silicone polymers back into their monomer building blocks, such as chlorosilanes, are a promising area of research, offering the potential for a circular economy for silicone products. acs.orggreenrosechemistry.com Some bacterial strains have also been identified that can anaerobically degrade organosilicon compounds, opening up possibilities for bioremediation. google.com
| Sustainability Aspect | Focus Area |
| Green Chemistry | Waste prevention, use of renewable feedstocks, safer solvents, energy efficiency, catalysis. inolex.comwordpress.com |
| Life Cycle Assessment | Evaluating environmental impacts from raw material extraction to end-of-life. researchgate.netmdpi.com |
| End-of-Life Management | Development of biodegradable silicones and effective recycling technologies. acs.orgsci-hub.red |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
